Methyl 4-amino-3-bromo-5-iodobenzoate
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Overview
Description
Methyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, featuring amino, bromo, and iodo substituents on the benzene ring
Mechanism of Action
Mode of Action
It’s known that the compound can participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through bond formation, leading to changes in the target molecules. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
The compound is involved in the synthesis of carbazole alkaloids through C-N bond formation . Carbazole alkaloids are a class of compounds with various biological activities. The exact downstream effects of this pathway and how it is affected by Methyl 4-amino-3-bromo-5-iodobenzoate are subjects of ongoing research.
Result of Action
It’s known to participate in the synthesis of carbazole alkaloids , which suggests it may have a role in the production of these biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl 4-aminobenzoate. The process begins with the nitration of methyl benzoate, followed by reduction to form methyl 4-aminobenzoate. Subsequent bromination and iodination reactions introduce the bromo and iodo substituents, respectively. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromo or iodo groups react with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Reduction and Oxidation: The amino group can be oxidized to form nitro derivatives, while the bromo and iodo groups can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and electrophiles like alkyl halides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 4-amino-3-bromo-5-iodobenzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-iodobenzoate: Similar structure but lacks the bromo substituent.
Methyl 4-amino-3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of iodine.
Methyl 4-amino-3-chloro-5-iodobenzoate: Features a chlorine atom instead of bromine.
Uniqueness
Methyl 4-amino-3-bromo-5-iodobenzoate is unique due to the presence of both bromo and iodo substituents, which confer distinct reactivity and interaction profiles. This combination of substituents can enhance the compound’s utility in various chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXJUCZOAEOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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